molecular formula C15H13ClN2O2 B5773525 N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B5773525
M. Wt: 288.73 g/mol
InChI Key: JAVXRZWXVOTLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as CCMI, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CCMI is a derivative of benzenecarboximidamide and has a molecular formula of C16H14ClN3O2.

Mechanism of Action

N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide works by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. Specifically, it inhibits the activity of topoisomerase II, an enzyme that is necessary for DNA replication and cell division. By inhibiting this enzyme, N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has also been found to have anti-inflammatory and antioxidant properties. It has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide for lab experiments is its specificity. It targets a specific enzyme involved in cancer cell growth, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of future directions for research on N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of research is in the development of new cancer treatments based on N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide. Researchers are also exploring the potential of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, there is ongoing research into the mechanisms of action of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide and its effects on various biological pathways.

Synthesis Methods

N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide can be synthesized through a reaction between 4-methylbenzenecarboximidamide and 2-chlorobenzoyl chloride. The reaction takes place in the presence of a catalyst and an organic solvent. The resulting product is then purified through a series of filtration and crystallization steps. The yield of N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide is typically around 70-80%.

Scientific Research Applications

N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied for its potential applications in various fields of science. One of the main areas of research is in the field of cancer treatment. N'-[(2-chlorobenzoyl)oxy]-4-methylbenzenecarboximidamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-10-6-8-11(9-7-10)14(17)18-20-15(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVXRZWXVOTLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=CC=C2Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2Cl)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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